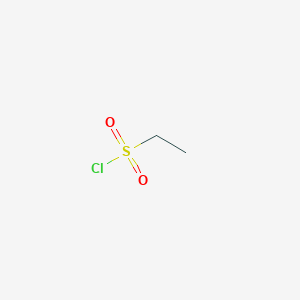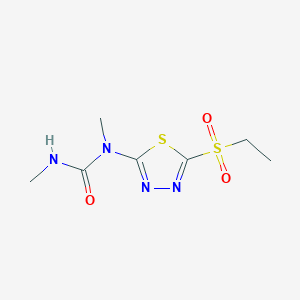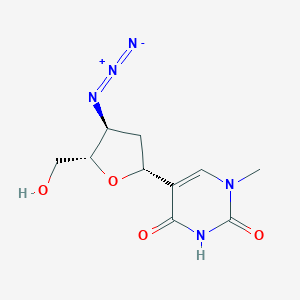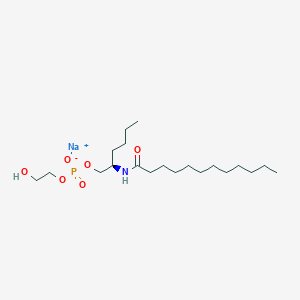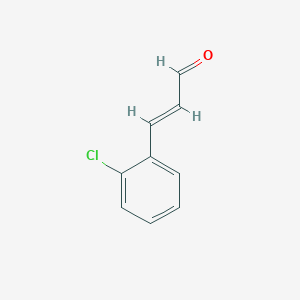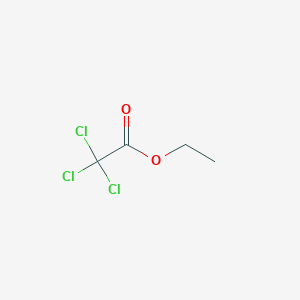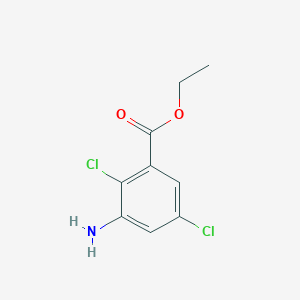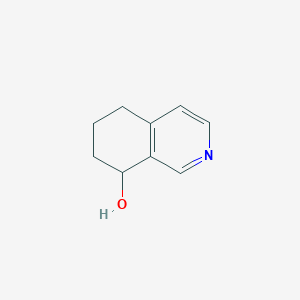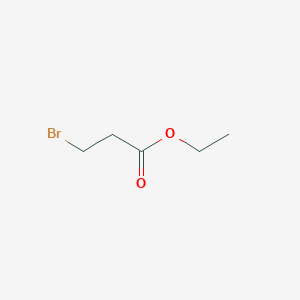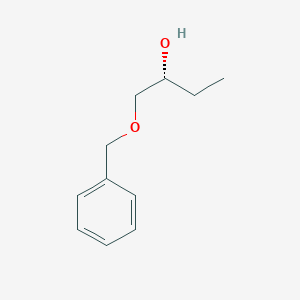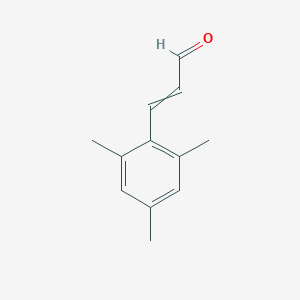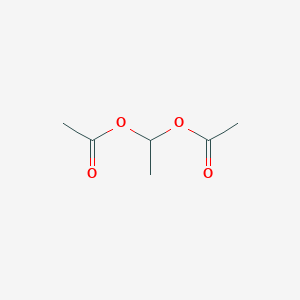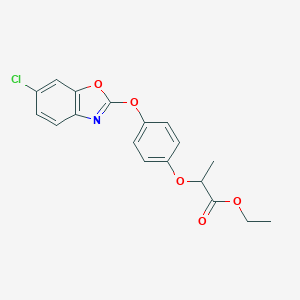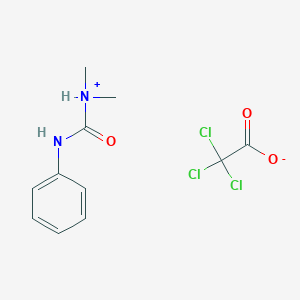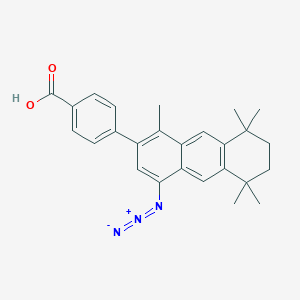
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid, commonly known as ATB or Anthraquinone-based Tetracarboxylic Acid, is a synthetic compound that has been used extensively in scientific research. It is a member of the anthraquinone family of compounds and is characterized by its unique structure, which contains an azide group and four carboxylic acid groups. ATB is a versatile compound that has been used in a wide range of applications, including bioconjugation, photodynamic therapy, and as a probe for protein-ligand interactions.
Mechanism Of Action
ATB works by binding to proteins and other biomolecules through its carboxylic acid groups. The azide group on the compound can be used to attach a variety of other molecules, including fluorescent probes and other small molecules, which can be used to study the interactions between the protein and ligand.
Biochemical And Physiological Effects
ATB has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. It has also been shown to be an effective inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes, including the regulation of acid-base balance.
Advantages And Limitations For Lab Experiments
One of the main advantages of ATB is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of ATB is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on ATB. One area of interest is the development of new applications for the compound, particularly in the field of drug discovery and development. Another area of interest is the development of new synthetic methods for producing ATB and related compounds. Finally, there is also interest in understanding the mechanism of action of ATB in more detail, particularly with respect to its interactions with proteins and other biomolecules.
Synthesis Methods
The synthesis of ATB is a multi-step process that involves the reaction of 4-bromo-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl with sodium azide in the presence of a copper catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid.
Scientific Research Applications
ATB has been used extensively in scientific research as a tool for investigating protein-ligand interactions. It has been shown to be an effective probe for studying the binding of small molecules to proteins and has been used in a variety of applications, including drug discovery and development. ATB has also been used in photodynamic therapy, where it is used to generate reactive oxygen species that can selectively kill cancer cells.
properties
CAS RN |
131206-65-0 |
|---|---|
Product Name |
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid |
Molecular Formula |
C26H27N3O2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(4-azido-1,5,5,8,8-pentamethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
InChI |
InChI=1S/C26H27N3O2/c1-15-18(16-6-8-17(9-7-16)24(30)31)14-23(28-29-27)20-13-22-21(12-19(15)20)25(2,3)10-11-26(22,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,30,31) |
InChI Key |
HFGVINGJUDRCIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
Other CAS RN |
131206-65-0 |
synonyms |
4-(4-azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid 4-ATTAB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



